molecular formula C16H16N8O4S B10930042 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10930042
M. Wt: 416.4 g/mol
InChI Key: FQHCHTPLOJOBDZ-CAOOACKPSA-N
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Description

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the imine bond with the nitrophenyl group under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The pyrazole and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro groups results in the formation of corresponding amines.

Scientific Research Applications

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Withaferin-A: A natural compound with anticancer properties.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

Uniqueness

N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE is unique due to its combination of pyrazole, triazole, and nitrophenyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H16N8O4S

Molecular Weight

416.4 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C16H16N8O4S/c1-10-15(24(27)28)11(2)21(20-10)9-29-16-19-18-12(3)22(16)17-8-13-5-4-6-14(7-13)23(25)26/h4-8H,9H2,1-3H3/b17-8+

InChI Key

FQHCHTPLOJOBDZ-CAOOACKPSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC(=CC=C3)[N+](=O)[O-])C)C)[N+](=O)[O-]

Origin of Product

United States

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